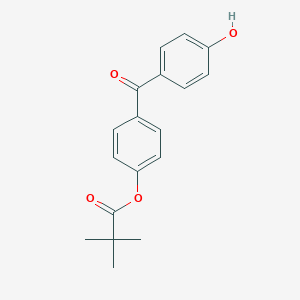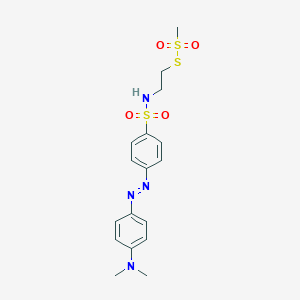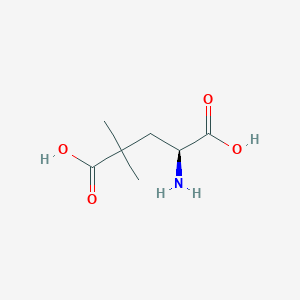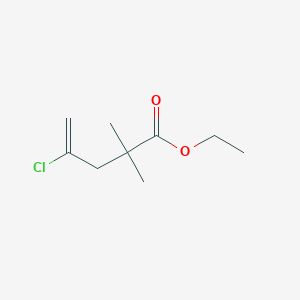
Deoxy Blebbistatin
Descripción general
Descripción
Synthesis Analysis
Blebbistatin and its derivatives are synthesized through a variety of chemical reactions. The synthesis process often involves the preparation of the tricyclic core of blebbistatin, which is crucial for its biological activity. Modifications to this core, as seen in derivatives like Deoxy Blebbistatin, aim to enhance its properties, such as solubility and stability, while maintaining or improving its inhibitory action on myosin II. For instance, the introduction of an amino-substituted derivative has resulted in compounds with significantly improved water solubility and reduced phototoxicity, making them more suitable for scientific study (Varkuti et al., 2016).
Molecular Structure Analysis
The molecular structure of Blebbistatin and its derivatives, including this compound, features a tricyclic core that is critical for its activity against myosin II. Structural modifications often aim to improve the compound's properties or to enable the study of myosin function. The stereochemical configuration of Blebbistatin has been explored through crystal structure analysis, providing insights into the molecule's interaction with myosin II and guiding the synthesis of more effective derivatives (Lucas‐Lopez et al., 2005).
Chemical Reactions and Properties
Blebbistatin undergoes specific chemical reactions upon exposure to light, leading to its inactivation. This photoinactivation process has been studied to understand the compound's behavior under different light conditions, aiming to mitigate its limitations for in vitro and in vivo applications. The introduction of electron-donating groups has been shown to enhance the photolysis rate and increase the quantum yield, providing a foundation for developing more efficient photoreactions (Situ et al., 2023).
Physical Properties Analysis
This compound's physical properties, such as solubility and fluorescence, significantly impact its utility in research. Efforts to improve these properties have led to the development of derivatives like para-aminoblebbistatin, which boasts a much higher solubility in aqueous solutions and lacks the undesirable fluorescence and phototoxicity of the parent compound. These improvements make such derivatives more practical for use in various biological studies (Varkuti et al., 2016).
Aplicaciones Científicas De Investigación
Tratamiento del Glaucoma
Deoxy Blebbistatin se ha utilizado en investigaciones relacionadas con el tratamiento del glaucoma . Se encontró que Blebbistatin, un inhibidor específico de la actividad de la ATPasa de miosina II, aumenta la facilidad de salida del humor acuoso en ojos de cerdo enucleados perfundidos . Esto sugiere un papel crítico de la miosina II en la regulación de la facilidad de salida del humor acuoso y apunta a la miosina II como un posible objetivo terapéutico para disminuir la presión intraocular en pacientes con glaucoma .
Mapeo Óptico Cardíaco
Otra aplicación de this compound es en el mapeo óptico cardíaco . Se utiliza para minimizar los artefactos de movimiento durante el mapeo óptico cardíaco, así como para estudiar la motilidad celular y la invasión celular . Sin embargo, es importante tener en cuenta que si no se toman precauciones, la perfusión con blebbistatin puede provocar un precipitado de blebbistatin que se acumula en la vasculatura .
Investigación del Cáncer
This compound tiene un número creciente de aplicaciones en la investigación del cáncer . Actúa disminuyendo la afinidad de la miosina II por la actina, lo cual es útil para estudiar la motilidad e invasión celular, procesos que son críticos en la metástasis del cáncer .
Biología del Desarrollo
En biología del desarrollo, this compound se utiliza para estudiar la motilidad celular
Mecanismo De Acción
Target of Action
Deoxy Blebbistatin primarily targets myosin II , a critical biochemical determinant of cellular contraction . Myosin II isoforms play essential roles in vital processes ranging from cell division, cell motility, and neuronal plasticity to contractile functions of skeletal, cardiac, and smooth muscles .
Mode of Action
This compound inhibits myosin II by interfering with its ATPase activity . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This interaction blocks the myosin heads in a products complex with low actin affinity .
Biochemical Pathways
The inhibition of myosin II ATPase activity by this compound leads to a decrease in actin stress fiber content and in focal adhesions and adherens junctions . This results in changes in cell morphology and altered geometry of the outflow pathway . It also affects the NMMHC IIA/Wnt5a/β-catenin pathway in pulmonary endothelium .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been improved through chemical modifications. For instance, D-ring substitutions can fine-tune isoform specificity, ADME, and toxicological properties . It has been found that certain derivatives of Blebbistatin metabolize slower than the original compound, which improves its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include dose-dependent changes in cell morphology, decreases in actin stress fiber content, and changes in focal adhesions and adherens junctions . These changes are reversible within 24 hours of drug withdrawal from the cell culture media . At the organ level, it stops the contraction of skeletal muscle or heart muscle .
Action Environment
Environmental factors such as light exposure can influence the action of this compound. For instance, it has been reported that the compound becomes inactive and phototoxic upon blue light illumination . Therefore, the environment in which this compound is used can significantly impact its efficacy and stability.
Safety and Hazards
Propiedades
IUPAC Name |
6-methyl-1-phenyl-3,3a-dihydro-2H-pyrrolo[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-12-7-8-16-15(11-12)17(21)14-9-10-20(18(14)19-16)13-5-3-2-4-6-13/h2-8,11,14H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAKVGDABZGZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)CCN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392075 | |
| Record name | Deoxy Blebbistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856925-72-9 | |
| Record name | Deoxy Blebbistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)
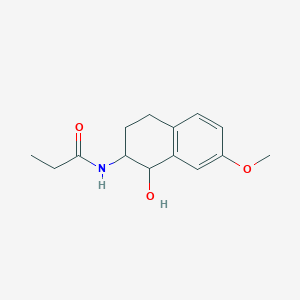
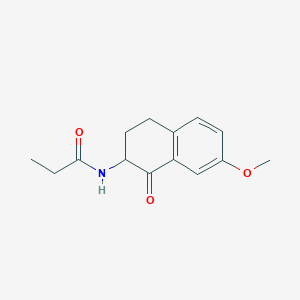


![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)
